molecular formula C9H9NO2 B022882 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS No. 54197-66-9

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B022882
CAS No.: 54197-66-9
M. Wt: 163.17 g/mol
InChI Key: HOSGXJWQVBHGLT-UHFFFAOYSA-N
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Description

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Biological Activity

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS Number: 54197-66-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinolinone core structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Its molecular formula is C9H9N1O1C_9H_9N_1O_1, and it possesses a hydroxyl group that contributes to its biological activity.

PropertyValue
Molecular FormulaC₉H₉N₁O₁
Molecular Weight159.17 g/mol
CAS Number54197-66-9
Physical StatePowder

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The compound has also been shown to possess antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.

Cholinesterase Inhibition

A notable aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This mechanism is valuable in the treatment of Alzheimer's disease, as it may help increase acetylcholine levels in the brain, thereby improving cognitive function. In comparative studies, it has been found to exhibit competitive inhibition against acetylcholinesterase with an IC50 value indicating moderate potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cholinesterase Inhibition Study : A study reported the synthesis and evaluation of various quinolinone derivatives for their cholinesterase inhibitory activity. Among these, this compound showed promising results with an IC50 value suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial efficacy of this compound against several pathogens, demonstrating its potential as a lead compound for developing new antibiotics .
  • Antioxidant Activity Assessment : A study evaluated the antioxidant properties using various assays (DPPH, ABTS) and found that this compound exhibited significant radical scavenging activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound interacts with active sites of enzymes like acetylcholinesterase through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Free Radical Scavenging : Its hydroxyl group plays a critical role in neutralizing free radicals by donating electrons.

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGXJWQVBHGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202548
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54197-66-9
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Record name 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
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Synthesis routes and methods I

Procedure details

N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol.) and N,N-dimethylacetamide (165 ml, d=0.937, 1.3 eq.) were added to a three-necked, three-liter flask. Trichloroaluminum (760 g, 4 eq.) was slowly added over two hours. An exotherm raised the temperature of the mixture from about 25° C. to 140° C. over the course of the addition. The reaction mixture was a slightly cloudy colorless solution. The solution was stirred and held at 150-160° C. for two hours. At the end of the two hours the reaction mixture had become a stirrable slurry. The mixture was then cooled to ambient temperature and quenched by pouring into water (5.5 L) in a fume hood with good circulation and a trap between the inlet and the exhaust to capture evolved HCl gas. Next, sodium borohydride (30 g) was added, which caused the mixture color to turn from gray to white. The mixture was then cooled to ambient temperature and filtered. The collected solids were washed with water (2 L) and dried overnight in a vacuum-oven at 60° C. to give 6-hydroxy-3,4-dihydroquinolinone (212.8 g, 92.9%) in 99.2% purity based on HPLC analysis.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
760 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-N-(4-hydroxyphenyl)propanamide (122 g, 0.61 mol) and AlCl3 (327 g, 2.45 mol) were slowly heated with vigorous stirring at 180° C. (a thick melt formed) and after 5 hours the liquid was poured over ice. The solids were collected by filtration, washed with water, and recrystallized from MeOH to afford 6-hydroxy-3,4-dihydro-2(1 H)-quinolinone (80 g, 40% yield). 1H NMR (400 MHz, DMSO) δ, 2.32-2.36 (m, 2 H), 2.74 (t, 2 H, J=7.2 Hz), 6.50 (m, 1 H), 6.54 (d, 1 H, J=2.8 Hz), 662(d, 1 H, J=8.4 Hz), 9.00 (br, 1 H), 9.78 (br, 1 H).
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
327 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis routes for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?

A1: Two main synthetic routes for this compound are highlighted in the research:

  • One-pot synthesis using ionic liquid: This method utilizes [bmim]Cl-AlCl3 ionic liquid as both a catalyst and solvent. The reaction starts with 4-methoxyaniline and acryloyl chloride, forming N-(4-Methoxyphenyl) acrylamide through acylation. Subsequently, intramolecular Friedel-Crafts alkylation and demethylation occur, yielding this compound with a high yield (89.6%). [] This method is advantageous due to its high yield and the recyclability of the ionic liquid.
  • Two-step synthesis: This approach utilizes p-methoxyaniline and 3-Chloropropionyl chloride as starting materials. While the specific steps and intermediates are not detailed in the abstract, the overall yield is reported to be 80%. []

Q2: What are the advantages of using [bmim]Cl-AlCl3 ionic liquid in the synthesis of this compound?

A2: The research highlights several benefits of employing [bmim]Cl-AlCl3 ionic liquid:

  • Dual role: The ionic liquid functions both as a catalyst and a solvent, simplifying the reaction setup. []
  • High yield: The one-pot synthesis using [bmim]Cl-AlCl3 achieves a high yield of 89.6% for this compound. []
  • Recyclability: The ionic liquid can be recycled and reused multiple times without significant loss of catalytic activity, making the process more sustainable. []

Q3: How are the synthesized 3,4-dihydro-2(1H)quinolinone derivatives characterized?

A3: The research mentions various analytical techniques used for the characterization of 3,4-dihydro-2(1H)quinolinone derivatives:

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compounds. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is specifically mentioned, which helps determine the structure and purity of the compounds by analyzing the hydrogen atoms' environment within the molecule. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds. []
  • Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound, confirming its purity and elemental composition. []

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